molecular formula C7H11F3O2 B14491765 Butyl 3,3,3-trifluoropropanoate CAS No. 63456-48-4

Butyl 3,3,3-trifluoropropanoate

Cat. No.: B14491765
CAS No.: 63456-48-4
M. Wt: 184.16 g/mol
InChI Key: WPMHFXGENQDHSS-UHFFFAOYSA-N
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Description

Butyl 3,3,3-trifluoropropanoate is an ester derived from 3,3,3-trifluoropropanoic acid, where the hydroxyl group is replaced by a butyloxy group. The trifluoromethyl group (-CF₃) significantly influences its electronic and steric properties, enhancing stability and altering solubility compared to non-fluorinated analogs .

Key inferred properties:

  • Physical state: Likely a liquid (similar to ethyl/methyl analogs and the parent acid) .
  • Stability: Expected to be stable under ambient conditions, as fluorinated esters generally resist hydrolysis better than non-fluorinated counterparts .
  • Applications: Potential use in electrolytes (due to fluorinated esters' solvating power) or pharmaceuticals (leveraging fluorine's bioactivity) .

Properties

CAS No.

63456-48-4

Molecular Formula

C7H11F3O2

Molecular Weight

184.16 g/mol

IUPAC Name

butyl 3,3,3-trifluoropropanoate

InChI

InChI=1S/C7H11F3O2/c1-2-3-4-12-6(11)5-7(8,9)10/h2-5H2,1H3

InChI Key

WPMHFXGENQDHSS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3,3,3-trifluoropropanoate typically involves the esterification of 3,3,3-trifluoropropanoic acid with butanol. One common method includes the use of 3,3,3-trifluoropropanoyl chloride as an intermediate. The preparation of 3,3,3-trifluoropropanoyl chloride can be achieved by reacting 3,3,3-trifluoropropanoic acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures . The resulting 3,3,3-trifluoropropanoyl chloride is then reacted with butanol in the presence of a base such as diethylaniline to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3,3,3-trifluoropropanoic acid and butanol.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: 3,3,3-trifluoropropanoic acid and butanol.

    Reduction: 3,3,3-trifluoropropanol.

Scientific Research Applications

Butyl 3,3,3-trifluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Fluorinated esters like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of butyl 3,3,3-trifluoropropanoate in various applications depends on its chemical structure and reactivity. The trifluoromethyl group can influence the compound’s electronic properties, making it a valuable intermediate in reactions that require electron-withdrawing groups. In biological systems, the ester bond can be hydrolyzed by esterases, releasing the active 3,3,3-trifluoropropanoic acid, which can interact with molecular targets such as enzymes and receptors.

Comparison with Similar Compounds

Ethyl 3,3,3-Trifluoropropanoate (tFEP/TFPE)

  • Permittivity : 1.79, optimal for lithium-ion battery electrolytes due to balanced solvating power and ionic conductivity .
  • Applications : Used as an electrolyte additive to enhance high-voltage cycling performance (4.6 V vs. Li/Li+) in LiNi₁/₃Co₁/₃Mn₁/₃O₂/graphite batteries .
  • Reactivity : Undergoes defluorination under basic conditions (e.g., with NaHMDS), yielding functionalized products .

Butyl vs. However, it could improve solubility in non-polar matrices for pharmaceutical formulations .

Methyl 3,3,3-Trifluoropropanoate (MTFP)

  • Permittivity: Not explicitly reported, but methyl esters typically have slightly higher permittivity than ethyl analogs due to shorter alkyl chains.
  • Applications : Used as a co-solvent in fluorinated electrolytes for Ni-rich LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811) cathodes, improving cycling stability .

Butyl vs. Methyl Ester :
The butyl ester’s larger size may lower volatility and enhance thermal stability, advantageous in industrial processes. However, reduced electrophilicity could slow reactions in synthetic chemistry applications .

Thiophen-2-ylmethyl and Pyrimidin-5-ylmethyl Esters

  • Biological Activity: Thiophen-2-ylmethyl 3,3,3-trifluoropropanoate (16) and pyrimidin-5-ylmethyl 3,3,3-trifluoropropanoate (23) exhibit antifungal properties, with HRMS and NMR data confirming their structures .
  • Reactivity : The heteroaromatic groups enhance π-π stacking interactions, improving target binding in biological systems.

Butyl vs. Heteroaromatic Esters :
The butyl ester lacks aromatic moieties, likely reducing bioactivity compared to thiophen/pyrimidinyl analogs. However, its lipophilicity may improve membrane permeability in drug delivery .

Fluorinated Propanoate Esters in Electrolytes

Property Ethyl 3,3,3-Trifluoropropanoate Methyl 3,3,3-Trifluoropropanoate Butyl 3,3,3-Trifluoropropanoate (Inferred)
Permittivity (ε) 1.79 ~1.82 ~1.70
Ionic Conductivity High (supports Li⁺ dissociation) Moderate Lower (longer alkyl chain)
Electrolyte Performance Excellent (4.6 V stability) Good (NCM811 compatibility) Moderate (limited data)

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